5-(Piperidin-4-yl)indolin-2-one
Description
5-(Piperidin-4-yl)indolin-2-one is a heterocyclic compound featuring an indolin-2-one core substituted at the 5-position with a piperidin-4-yl group. Indolin-2-one derivatives are recognized for their diverse pharmacological activities, including antimicrobial, antiproliferative, and central nervous system (CNS)-targeting properties . The piperidine moiety enhances bioavailability and binding affinity to biological targets, such as opioid receptors and enzymes like dihydrofolate reductase (DHFR) .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-piperidin-4-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H16N2O/c16-13-8-11-7-10(1-2-12(11)15-13)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,15,16) |
InChI Key |
KDXNDXHXRHUPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)NC(=O)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogs of indolin-2-one derivatives with piperidinyl substitutions include:
SAR Insights :
- Substitution at Position 1: Compounds like SR16435 and SR16507 exhibit mixed nociceptin/orphanin FQ (NOP) and μ-opioid (MOP) receptor agonism. Their antinociceptive effects are attenuated by NOP receptor activation, as shown in tail-flick assays in mice .
- Substitution at Position 3 : 3-(Piperidin-4-yl)indolin-2-one hydrochloride is produced industrially but lacks reported biological data, suggesting its role as a synthetic intermediate .
- Multi-Substituted Derivatives : Complex analogs (e.g., 5-methyl derivatives with multiple piperazine groups) highlight the versatility of indolin-2-one scaffolds for chemical modifications, though their pharmacological profiles remain underexplored .
Pharmacological Activity vs. Structural Modifications
Opioid Receptor Modulation
- SR16435 and SR16507: These 1-substituted analogs demonstrate partial agonism at NOP receptors and full agonism at MOP receptors. Their antinociceptive effects are potentiated by NOP antagonists like SB-612111, indicating that NOP activation counteracts MOP-mediated analgesia .
Antimicrobial and Enzyme Inhibition
- Thiazolyl–Indolin-2-One Hybrids : Derivatives like 5-(piperazin-1-yl)-sulfonylindolin-2,3-dione exhibit DHFR inhibition and anti-quorum sensing activity, though piperidine substitutions are less explored in this context .
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